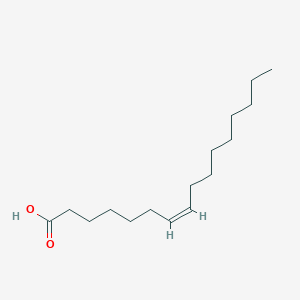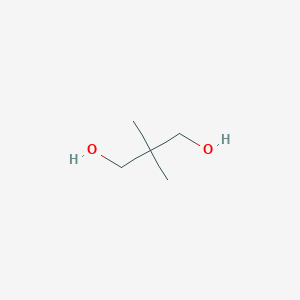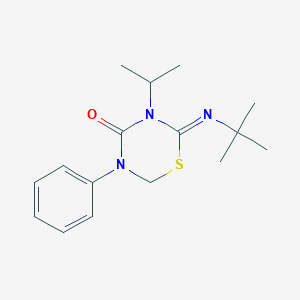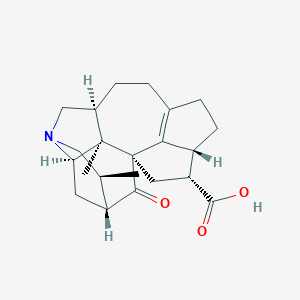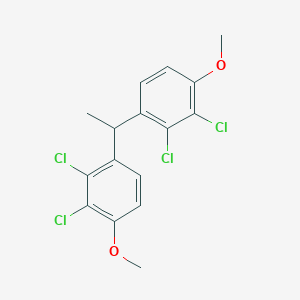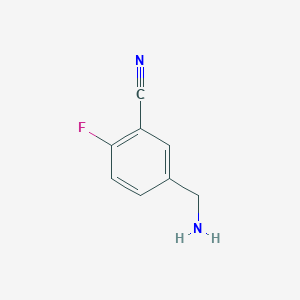
3,4-Dihydro-2H-pyran
Overview
Description
3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of approximately 86°C. The structure consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a double bond adjacent to the oxygen atom. This compound is widely used in organic synthesis, particularly as a protecting group for alcohols .
Mechanism of Action
Target of Action
3,4-Dihydro-2H-pyran (DHP) is primarily used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry and is used to protect various reactive functional groups .
Mode of Action
DHP interacts with its targets by forming a tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also react with pyrazoles to form tetrahydropyran derivatives in the presence of trifluoroacetic acid .
Biochemical Pathways
DHP is involved in the polymerization reaction either alone or with unsaturated compounds . It is used in the synthesis of tetrahydropyranylated products from alcohols . It is also involved in the production of tetrahydropyran derivatives by reacting with pyrazoles . These processes can lead to the formation of more complex molecules with potential applications in the biological field .
Result of Action
The primary result of DHP’s action is the protection of reactive functional groups, which allows for more complex chemical reactions to take place without unwanted side reactions . This makes DHP a valuable tool in organic synthesis, enabling the creation of a wide range of chemical compounds .
Action Environment
The action of DHP is influenced by environmental factors such as the pH and the presence of Lewis acids . It is generally resistant to strong bases, but can undergo changes under low pH values or Lewis acid conditions . The specific reaction conditions, including temperature and solvent, can also have a significant impact on the efficacy and stability of DHP .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-pyran can be synthesized through various methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures between 300-400°C . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydration of tetrahydrofurfuryl alcohol. This method is preferred due to its efficiency and the availability of the starting material .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydropyran derivatives.
Reduction: It can be reduced to form tetrahydropyran.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Tetrahydropyran derivatives.
Reduction: Tetrahydropyran.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyran has numerous applications in scientific research:
Chemistry: It is widely used as a protecting group for alcohols in organic synthesis.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Comparison with Similar Compounds
2,3-Dihydro-4H-pyran: This isomer has a methylene group separating the double bond and oxygen atom.
Tetrahydropyran: This fully saturated analog lacks the double bond present in 3,4-Dihydro-2H-pyran.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as an effective protecting group for alcohols. Its ability to form stable tetrahydropyranyl ethers makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
3,4-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDQDWGNQVEFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Record name | DIHYDRO-2H-PYRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041426 | |
| Record name | 3,4-Dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | DIHYDRO-2H-PYRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2H-Pyran, 3,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dihydropyran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
0 °F (NFPA, 2010) | |
| Record name | DIHYDRO-2H-PYRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
110-87-2; 3174-74-1; 25512-65-6, 110-87-2 | |
| Record name | DIHYDRO-2H-PYRAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/567 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-Dihydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydropyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-pyran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-2H-pyran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran, 3,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V9N71IHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-dihydro-2H-pyran?
A1: this compound has a molecular formula of C5H8O and a molecular weight of 84.12 g/mol.
Q2: Are there any notable spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided papers, researchers frequently employ techniques like NMR and IR spectroscopy to characterize this compound and its derivatives. For example, [] used 1H NMR to analyze head-to-head and head-to-tail copolymers of this compound derivatives.
Q3: How can this compound be synthesized?
A3: One method involves the dehydration of tetrahydrofurfuryl alcohol using a modified gamma alumina catalyst. This process, described in [], boasts a high yield of 93.4%.
Q4: What is the significance of the Diels-Alder reaction in the context of this compound chemistry?
A4: The Diels-Alder reaction plays a pivotal role in synthesizing substituted pyranoses. [] demonstrates this by employing a hetero-Diels-Alder reaction between ethyl vinyl ether and a thiazolyl-substituted 1-oxabuta-1,3-diene, achieving a 91% yield of the desired this compound product.
Q5: Can you elaborate on the use of this compound in forming spiroacetals?
A5: Yes, [] illustrates the synthesis of (±)-talaromycin B utilizing the nucleophilic ring-opening of an epoxide with an organocuprate derived from 3-ethyl-6-lithio-3,4-dihydro-2H-pyran.
Q6: What are the common polymerization methods for this compound?
A6: this compound can be polymerized using cationic initiators like boron trifluoride/diethyl ether complex, anhydrous ferric chloride, and p-toluene sulfonic acid []. The specific polymerization conditions influence the polymer structure and properties.
Q7: What interesting structural features were observed in the polymerization of this compound-2-carboxyaldehyde?
A7: Polymerization of this compound-2-carboxyaldehyde, also known as acrolein dimer, can result in polymers with unique structural features. [] observed the formation of 6,8-dioxabicyclo[3,2,1]octane units, resulting from intraintermolecular reactions, in addition to the expected unsaturated ether and aldehyde group polymerizations.
Q8: Can you provide an example of this compound being used in a copolymerization reaction?
A8: [] details the synthesis of alternating head-to-head copolymers using 2-methoxy-6-methyl-3,4-dihydro-2H-pyran and other derivatives via ring-opening polymerization. These copolymers were compared to head-to-tail counterparts synthesized via free radical copolymerization, highlighting differences in NMR and IR spectra, as well as thermal properties.
Q9: What are some potential applications of poly(this compound) derivatives?
A9: Poly(this compound) derivatives exhibit potential antitumor activity. For instance, [] and [] explore the synthesis and biological evaluation of poly[(this compound)-alt-(maleic acid)] and its derivatives as antitumor agents, demonstrating cytotoxicities comparable or even superior to DIVEMA, a known antitumor copolymer.
Q10: How does the structure of poly(this compound) derivatives relate to their antitumor activity?
A10: The antitumor activity of poly(this compound) derivatives appears to be influenced by the substituents on the tetrahydropyran ring. [] observed that copolymers containing methoxy, acetoxy, or formyl groups exhibited higher cytotoxicities against tumor and normal cells in vitro.
Q11: Are there any natural products containing the this compound moiety?
A11: Yes, 7,7-dimethyl-6,8-dioxabicyclo[3.2.1]octane, a constituent of hop oil, has been synthesized using 2-acetyl-3,4-dihydro-2H-pyran and 2-(carboxymethyl)-3,4-dihydro-2H-pyran as key intermediates [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
